molecular formula C10H15NO B13248454 N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine

Cat. No.: B13248454
M. Wt: 165.23 g/mol
InChI Key: LDPCGLJPVDMZDK-UHFFFAOYSA-N
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Description

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NO It features a cyclopropane ring attached to an amine group, which is further connected to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine typically involves the reaction of 5-methylfurfural with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

  • Step 1: Formation of Intermediate

      Reactants: 5-methylfurfural and cyclopropylamine

      Catalyst: Acidic or basic catalyst

      Solvent: Commonly used solvents include ethanol or methanol

      Conditions: Reflux for several hours

  • Step 2: Purification

    • The reaction mixture is cooled and the product is extracted using an organic solvent such as dichloromethane.
    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
    • The crude product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanone.

    Reduction: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylamine.

    Substitution: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylalkylamine.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanamine
  • N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine

Uniqueness

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C10H15NO/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3

InChI Key

LDPCGLJPVDMZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2CC2

Origin of Product

United States

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